molecular formula C16H20ClN3O2 B2479569 (2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide CAS No. 2408946-78-9

(2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide

Cat. No.: B2479569
CAS No.: 2408946-78-9
M. Wt: 321.81
InChI Key: BJXFXAPWVZTJET-KZUDCZAMSA-N
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Description

(2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring structure with a chlorophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorobenzene derivative reacts with the pyrrolidine ring.

    Formation of the Carbonyl Linkage: The carbonyl group is introduced through an acylation reaction, where an acyl chloride reacts with the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[2-(3-Bromophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    (2S)-2-[2-(3-Fluorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of (2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide lies in its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

(2S)-2-[2-(3-chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c17-12-5-1-4-11(10-12)13-6-2-8-19(13)15(21)14-7-3-9-20(14)16(18)22/h1,4-5,10,13-14H,2-3,6-9H2,(H2,18,22)/t13?,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXFXAPWVZTJET-KZUDCZAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)N)C(=O)N2CCCC2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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